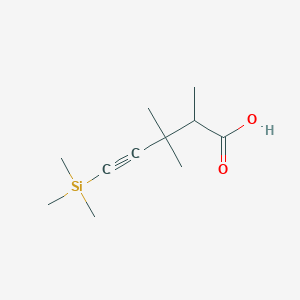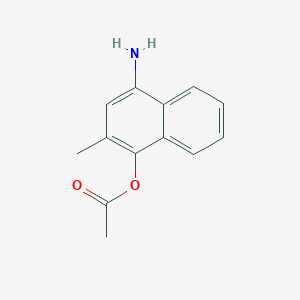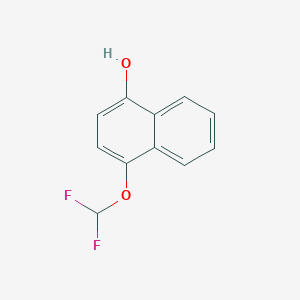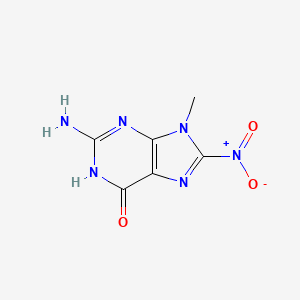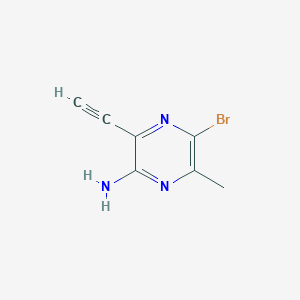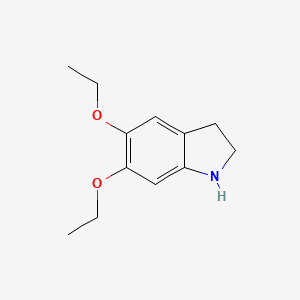
2-(5-Formylpyridin-3-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Formylpyridin-3-yl)benzonitrile est un composé organique de formule moléculaire C13H8N2O et d'une masse molaire de 208,22 g/mol Ce composé est caractérisé par la présence d'un groupe formyle lié à un cycle pyridine, qui est lui-même lié à un groupement benzonitrile
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(5-Formylpyridin-3-yl)benzonitrile implique généralement la réaction de la 3-cyanopyridine avec un agent formylant approprié dans des conditions contrôlées. Une méthode courante implique l'utilisation de la réaction de Vilsmeier-Haack, où la 3-cyanopyridine est traitée avec un mélange d'oxychlorure de phosphore (POCl3) et de N,N-diméthylformamide (DMF) pour introduire le groupe formyle à la position souhaitée .
Méthodes de production industrielle
La production industrielle du this compound peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles décrites ci-dessus, mais optimisées pour des rendements et une pureté plus élevés. Le procédé comprend généralement des étapes telles que la purification par recristallisation ou chromatographie pour garantir que le produit final répond aux spécifications requises .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(5-Formylpyridin-3-yl)benzonitrile peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe formyle peut être oxydé en acide carboxylique en utilisant des agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Le groupe formyle peut être réduit en alcool en utilisant des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Réactifs et conditions courants
Oxydation : KMnO4, CrO3, H2SO4
Réduction : NaBH4, LiAlH4, H2/Pd-C
Substitution : NH3, RNH2, H2O, HCl
Principaux produits formés
Oxydation : 2-(5-Carboxypyridin-3-yl)benzonitrile
Réduction : 2-(5-Hydroxymethylpyridin-3-yl)benzonitrile
Substitution : Divers amides, amines et autres dérivés.
Applications de la recherche scientifique
Le this compound a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe formyle peut participer à diverses réactions chimiques, conduisant à la formation d'intermédiaires réactifs qui peuvent interagir avec les molécules biologiques. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs ou d'autres protéines, exerçant ainsi ses effets .
Applications De Recherche Scientifique
2-(5-Formylpyridin-3-yl)benzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-Formylpyridin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(5-Formylpyridin-2-yl)benzonitrile
- 2-(6-Formylpyridin-3-yl)benzonitrile
- 2-(4-Formylpyridin-3-yl)benzonitrile
Unicité
Le 2-(5-Formylpyridin-3-yl)benzonitrile est unique en raison du positionnement spécifique du groupe formyle sur le cycle pyridine, ce qui peut influencer sa réactivité et ses interactions avec d'autres molécules. Cette structure unique peut se traduire par des propriétés chimiques et biologiques distinctes par rapport à ses analogues .
Propriétés
Numéro CAS |
1346691-54-0 |
|---|---|
Formule moléculaire |
C13H8N2O |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-(5-formylpyridin-3-yl)benzonitrile |
InChI |
InChI=1S/C13H8N2O/c14-6-11-3-1-2-4-13(11)12-5-10(9-16)7-15-8-12/h1-5,7-9H |
Clé InChI |
RQZIIZOCUWGJQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)C2=CN=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


